molecular formula C9H10N2O3 B1312170 N-(6-methyl-1,3-benzodioxol-5-yl)urea CAS No. 881591-66-8

N-(6-methyl-1,3-benzodioxol-5-yl)urea

Cat. No.: B1312170
CAS No.: 881591-66-8
M. Wt: 194.19 g/mol
InChI Key: HNHRNCSLPYPLOA-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzodioxol-5-yl)urea: is an organic compound with the molecular formula C9H10N2O3 It features a benzodioxole ring substituted with a methyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with and .

    Reaction Conditions: The reaction is carried out under mild conditions, often in the presence of a catalyst such as . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The product is purified using techniques such as or to obtain pure N-(6-methyl-1,3-benzodioxol-5-yl)urea.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(6-methyl-1,3-benzodioxol-5-yl)urea can undergo oxidation reactions, typically using oxidizing agents such as or .

    Reduction: Reduction reactions can be performed using reducing agents like or .

    Substitution: The compound can participate in substitution reactions, where the urea moiety can be replaced by other functional groups using reagents like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding or .

    Reduction: Formation of or .

    Substitution: Formation of .

Scientific Research Applications

Chemistry:

    Catalysis: N-(6-methyl-1,3-benzodioxol-5-yl)urea can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

    Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of and .

Medicine:

Industry:

    Material Science: The compound is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzodioxol-5-yl)urea involves its interaction with molecular targets such as enzymes and receptors . The compound binds to the active site of enzymes, inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis. In cancer cells, this results in the inhibition of cell proliferation and induction of programmed cell death.

Comparison with Similar Compounds

  • N-(6-methyl-1,3-benzodioxol-5-yl)acetamide
  • N-(6-methyl-1,3-benzodioxol-5-yl)thiourea
  • N-(6-methyl-1,3-benzodioxol-5-yl)carbamate

Comparison:

  • N-(6-methyl-1,3-benzodioxol-5-yl)urea is unique due to its urea moiety, which imparts specific chemical and biological properties. Compared to its analogs, it exhibits higher stability and a broader range of reactivity in chemical reactions.
  • N-(6-methyl-1,3-benzodioxol-5-yl)acetamide and N-(6-methyl-1,3-benzodioxol-5-yl)thiourea have different functional groups, leading to variations in their reactivity and applications. For instance, the thiourea analog may have enhanced nucleophilicity, while the acetamide analog might show different solubility properties.

Properties

IUPAC Name

(6-methyl-1,3-benzodioxol-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-5-2-7-8(14-4-13-7)3-6(5)11-9(10)12/h2-3H,4H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHRNCSLPYPLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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